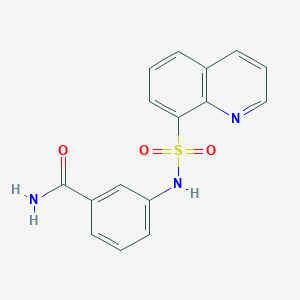![molecular formula C16H15NO3S2 B280941 6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one](/img/structure/B280941.png)
6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one, also known as PNU-282987, is a potent and selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one acts as a selective agonist of α7 nAChRs, which are widely expressed in the central nervous system. Activation of α7 nAChRs has been shown to enhance synaptic plasticity, improve cognitive function, and reduce inflammation. 6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one has been shown to enhance the activity of α7 nAChRs by binding to the receptor and inducing a conformational change that increases the receptor's sensitivity to acetylcholine.
Biochemical and Physiological Effects:
6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one has been shown to have several biochemical and physiological effects, including the modulation of synaptic plasticity, the reduction of inflammation, and the enhancement of cognitive function. It has also been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one is its high selectivity for α7 nAChRs, which allows for specific targeting of these receptors in lab experiments. However, its low solubility in water and low bioavailability in vivo can limit its use in certain experiments. Additionally, its potency and efficacy can vary depending on the experimental conditions, such as the concentration of the compound and the duration of exposure.
Direcciones Futuras
There are several potential future directions for research on 6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one, including:
1. Development of more potent and selective α7 nAChR agonists for therapeutic applications.
2. Investigation of the mechanisms underlying the effects of 6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one on synaptic plasticity and cognitive function.
3. Exploration of the potential use of 6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one in the treatment of other neurological and psychiatric disorders, such as Parkinson's disease and anxiety disorders.
4. Development of novel delivery methods to increase the bioavailability of 6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one in vivo.
5. Investigation of the potential use of 6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one as a tool for studying the role of α7 nAChRs in various physiological and pathological processes.
Conclusion:
In conclusion, 6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It acts as a selective agonist of α7 nAChRs and has been shown to enhance synaptic plasticity, reduce inflammation, and improve cognitive function. While it has some limitations in terms of solubility and bioavailability, it remains a promising tool for research and development in this field.
Métodos De Síntesis
The synthesis of 6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one involves several steps, including the reaction of 2-naphthol with 2-chlorothiophene, followed by the reaction of the resulting compound with piperidine and sulfuryl chloride. The final step involves the reaction of the intermediate compound with potassium carbonate and 2-bromoacetophenone. The yield of the synthesis is typically around 30-40%.
Aplicaciones Científicas De Investigación
6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function, reduce inflammation, and enhance synaptic plasticity in animal models of these disorders.
Propiedades
Fórmula molecular |
C16H15NO3S2 |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
9-piperidin-1-ylsulfonyl-2-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-3-one |
InChI |
InChI=1S/C16H15NO3S2/c18-16-12-6-4-5-11-14(8-7-13(21-16)15(11)12)22(19,20)17-9-2-1-3-10-17/h4-8H,1-3,9-10H2 |
Clave InChI |
LQLUJRRQPSPYDB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)SC4=O |
SMILES canónico |
C1CCN(CC1)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)SC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxy-5-methylphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280858.png)
![N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280859.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B280866.png)
![N-(2-furylmethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280867.png)


![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B280876.png)

![5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B280882.png)




